

Benchmarking MC4R Ligand Performance: A Comparative Guide

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Compound of Interest

Compound Name: RY764

Cat. No.: B1680353

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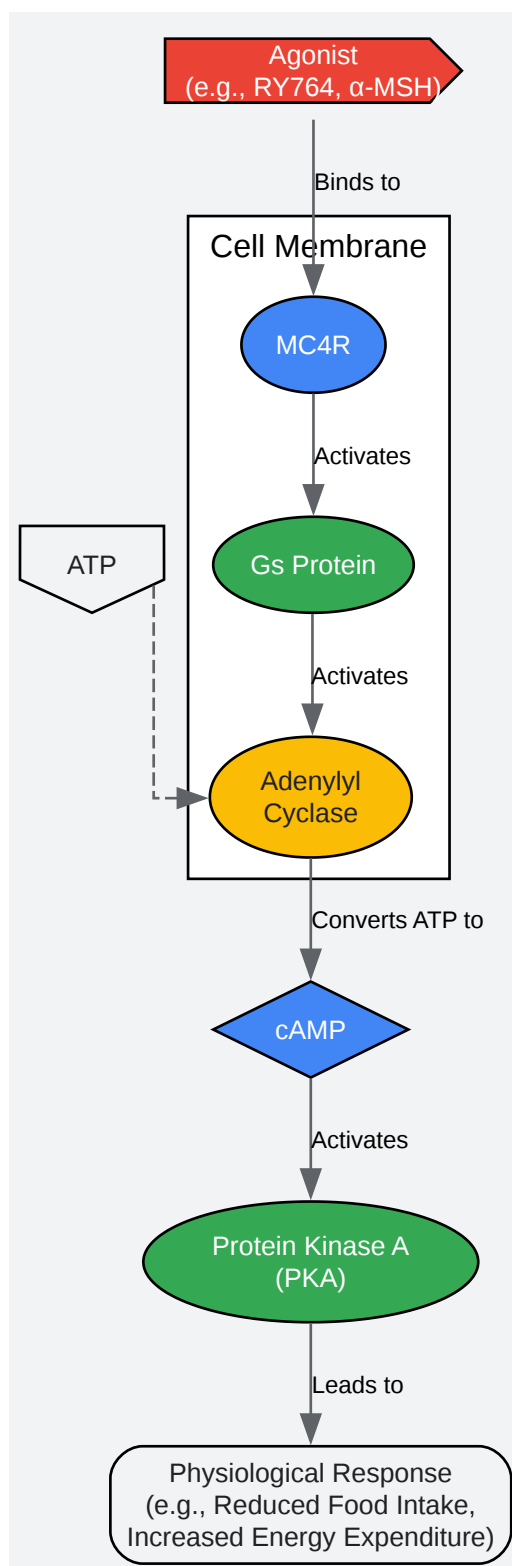
This guide provides a comparative analysis of the performance of several known melanocortin-4 receptor (MC4R) ligands. The MC4R is a G protein-coupled receptor (GPCR) primarily expressed in the brain and plays a crucial role in regulating energy homeostasis, making it a significant target for therapeutic interventions against obesity and other metabolic disorders. This document is intended to serve as a reference for researchers and drug development professionals in the evaluation of novel MC4R ligands.

While this guide aims to benchmark the performance of the small-molecule agonist **RY764**, specific quantitative performance data such as binding affinity (K_i) and functional potency (EC_{50}) for this compound are not readily available in the public domain. Therefore, a direct quantitative comparison with other ligands is not feasible at this time. However, to provide a valuable resource for the scientific community, we present a detailed comparison of several well-characterized MC4R ligands, including the endogenous agonist α -melanocyte-stimulating hormone (α -MSH), the synthetic peptide agonist Setmelanotide, the non-selective peptide agonist Melanotan II (MTII), and the small-molecule agonist THIQ.

MC4R Signaling Pathway

The activation of the melanocortin-4 receptor (MC4R) by an agonist initiates a cascade of intracellular events. The primary signaling pathway involves the coupling of the receptor to the stimulatory G protein (Gs). This interaction leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular

cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to various physiological responses, including reduced food intake and increased energy expenditure. While the Gs-cAMP pathway is the canonical signaling route, evidence also suggests potential coupling to other pathways, such as the Gq/11 pathway, which involves phospholipase C activation, and β -arrestin-mediated signaling.



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Figure 1: Simplified MC4R Gs-cAMP signaling pathway.

Performance Comparison of Known MC4R Ligands

The following tables summarize the in vitro performance of selected MC4R ligands based on publicly available data. These values are typically determined using recombinant cell lines expressing the human MC4R. It is important to note that experimental conditions can vary between studies, which may affect the absolute values.

Table 1: Binding Affinity (K_i) for Human MC4R

Ligand	Type	K _i (nM)	Reference
α-MSH	Endogenous Peptide Agonist	1.05	[1]
Setmelanotide	Synthetic Peptide Agonist	0.2 - 0.7	[2]
Melanotan II (MTII)	Synthetic Peptide Agonist	~0.3 - 0.6	[2]
THIQ	Small-Molecule Agonist	1.2	[3]

Note: Lower K_i values indicate higher binding affinity.

Table 2: Functional Potency (EC₅₀) in cAMP Assays for Human MC4R

Ligand	Type	EC ₅₀ (nM)	Reference
α-MSH	Endogenous Peptide Agonist	0.53	[1]
Setmelanotide	Synthetic Peptide Agonist	~0.3 - 1.5	[2]
Melanotan II (MTII)	Synthetic Peptide Agonist	~0.1 - 0.5	[2]
THIQ	Small-Molecule Agonist	2.1	[3]

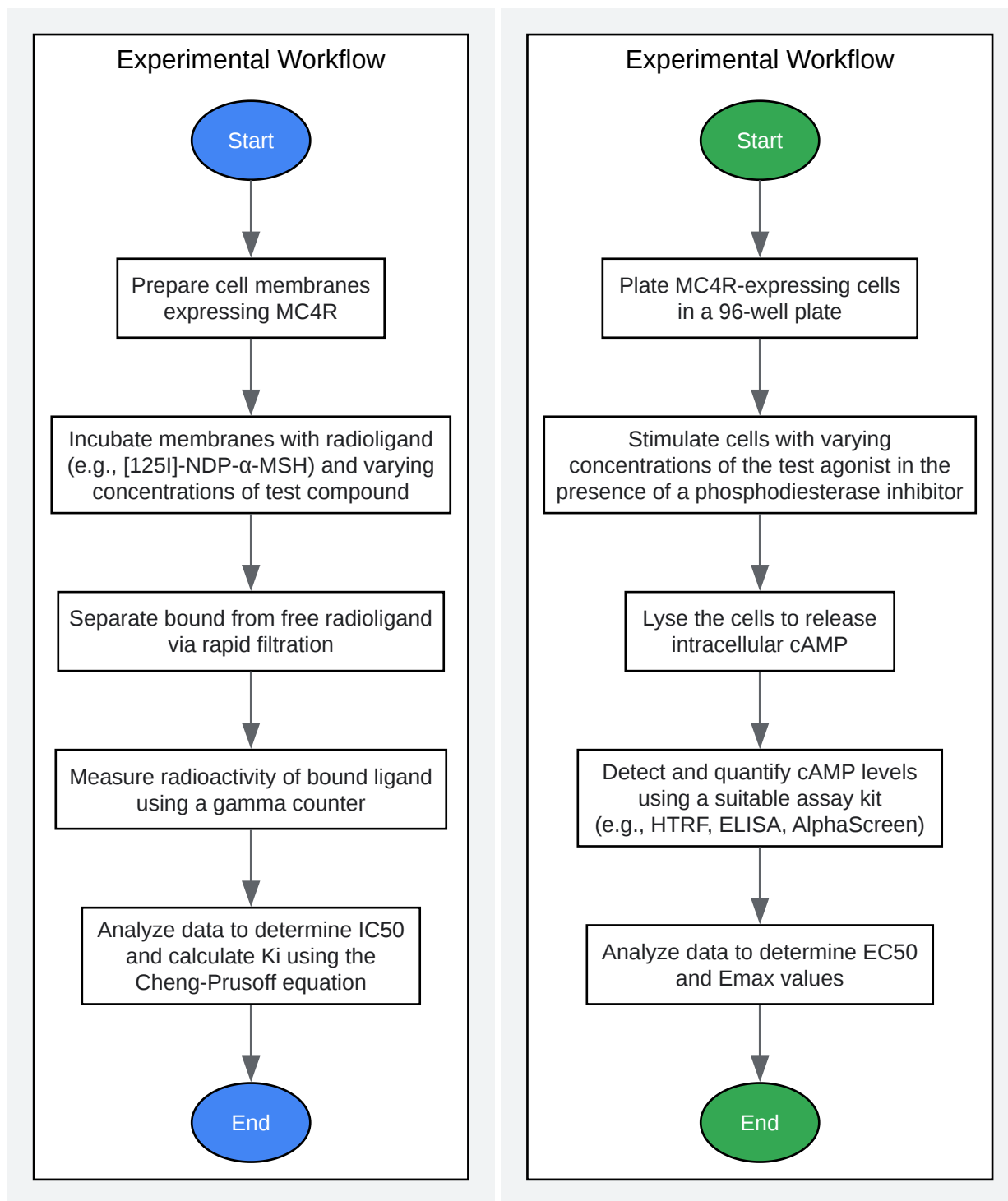
Note: Lower EC50 values indicate higher potency in stimulating the cAMP pathway.

Experimental Protocols

Accurate and reproducible experimental design is critical for the reliable assessment of ligand performance. Below are detailed methodologies for key in vitro assays.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a test compound for the MC4R by assessing its ability to displace a radiolabeled ligand.



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